Intramolecular Hydrogen Bond Strength: Pyridine Basicity (pKa) and ¹H NMR Spectroscopic Comparison vs. Unsubstituted Parent
In a systematic head-to-head study of the HOAr-pyX series, 2-(4-methylpyridin-2-yl)phenol (HOAr-py 4-CH₃) exhibits significantly enhanced pyridine basicity relative to the unsubstituted parent 2-(pyridin-2-yl)phenol (HOAr-pyH). The pKa of the free pyridine increases from 12.9 (HOAr-pyH) to 14.1 (HOAr-py 4-CH₃), representing a 1.2 pKa unit or approximately 15.8-fold increase in basicity [1]. This is corroborated by ¹H NMR spectroscopy in dry CD₃CN: the phenolic OH resonance shifts downfield from δ 14.83 ppm (HOAr-pyH) to δ 14.95 ppm (HOAr-py 4-CH₃), consistent with a stronger O–H···N hydrogen bond in the 4-methyl derivative [1]. The X-ray crystallographic O···N distance for HOAr-py 4-CH₃ is 2.561–2.573 Å (three independent molecules), compared to 2.547–2.570 Å for HOAr-pyH [1].
| Evidence Dimension | Pyridine nitrogen basicity (pKa of free pyridine) and phenolic ¹H NMR chemical shift (δOH) |
|---|---|
| Target Compound Data | pKa = 14.1; δOH = 14.95 ppm (CD₃CN); dON(X-ray) = 2.561–2.573 Å |
| Comparator Or Baseline | 2-(Pyridin-2-yl)phenol (HOAr-pyH): pKa = 12.9; δOH = 14.83 ppm (CD₃CN); dON(X-ray) = 2.547–2.570 Å |
| Quantified Difference | ΔpKa = +1.2 (≈15.8× higher basicity); ΔδOH = +0.12 ppm downfield shift; dON values overlap within crystal packing variability |
| Conditions | pKa values estimated per ref 46 in Markle et al.; ¹H NMR in dry CD₃CN; single-crystal X-ray diffraction at low temperature (Markle et al., J. Phys. Chem. A 2012, Table 1) |
Why This Matters
The 15.8-fold higher pyridine basicity directly modulates the thermodynamic driving force for concerted proton–electron transfer, making HOAr-py 4-CH₃ a measurably distinct probe for PCET studies compared to the unsubstituted parent, and unsuitable as a drop-in replacement.
- [1] Markle, T. F.; Tronic, T. A.; DiPasquale, A. G.; Kaminsky, W.; Mayer, J. M. Effect of Basic Site Substituents on Concerted Proton–Electron Transfer in Hydrogen-Bonded Pyridyl–Phenols. J. Phys. Chem. A 2012, 116 (50), 12249–12259. DOI: 10.1021/jp311388n. View Source
